![molecular formula C17H21Cl2NO2 B324439 N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B324439.png)
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2,4-dichlorophenoxy)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2,4-dichlorophenoxy)propanamide is a synthetic organic compound It is characterized by the presence of a cyclohexene ring, a dichlorophenoxy group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2,4-dichlorophenoxy)propanamide typically involves the following steps:
Formation of the cyclohexene ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the ethyl group: The ethyl group can be introduced via alkylation reactions.
Introduction of the dichlorophenoxy group: This step involves the reaction of a suitable phenol derivative with chlorinating agents to form the dichlorophenoxy group.
Formation of the propanamide moiety: The final step involves the reaction of the intermediate compound with propanoyl chloride to form the propanamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2,4-dichlorophenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2,4-dichlorophenoxy)propanamide may have various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and pharmacological studies.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2,4-dichlorophenoxy)propanamide would involve its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating biochemical pathways, or affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-cyclohex-1-en-1-ylethyl)-2-(2,4-dichlorophenoxy)acetamide
- N-(2-cyclohex-1-en-1-ylethyl)-2-(2,4-dichlorophenoxy)butanamide
Uniqueness
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2,4-dichlorophenoxy)propanamide may have unique properties compared to similar compounds due to differences in the length of the carbon chain or the presence of specific functional groups
Properties
Molecular Formula |
C17H21Cl2NO2 |
|---|---|
Molecular Weight |
342.3 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(2,4-dichlorophenoxy)propanamide |
InChI |
InChI=1S/C17H21Cl2NO2/c1-12(22-16-8-7-14(18)11-15(16)19)17(21)20-10-9-13-5-3-2-4-6-13/h5,7-8,11-12H,2-4,6,9-10H2,1H3,(H,20,21) |
InChI Key |
GZKIOEGCTTVCAF-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NCCC1=CCCCC1)OC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CC(C(=O)NCCC1=CCCCC1)OC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


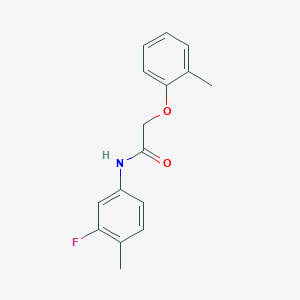
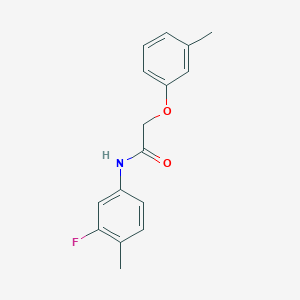
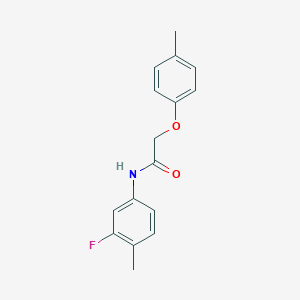
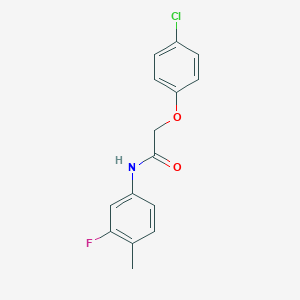
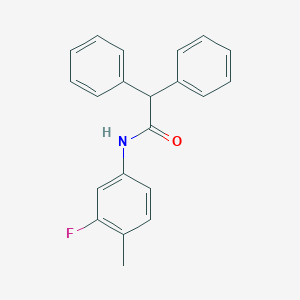

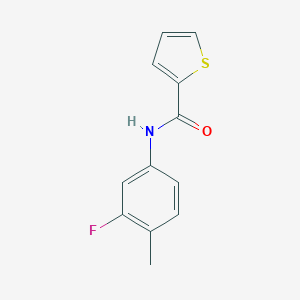

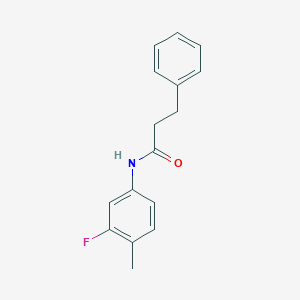
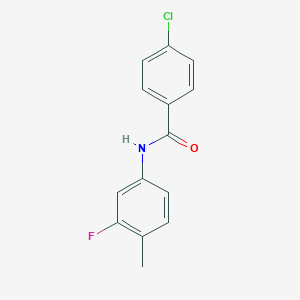
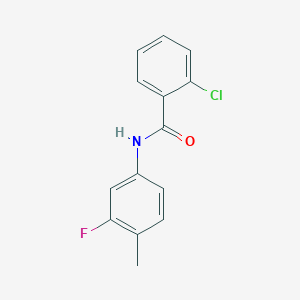
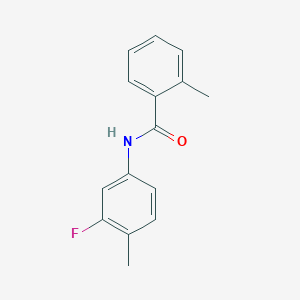
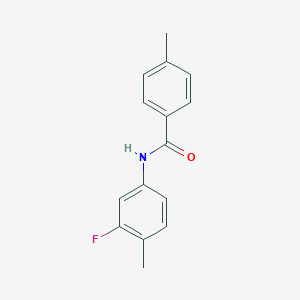
![N-[2'-(propionylamino)[1,1'-biphenyl]-2-yl]propanamide](/img/structure/B324379.png)
